molecular formula C23H23N3O3 B2894029 N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899740-29-5

N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2894029
CAS No.: 899740-29-5
M. Wt: 389.455
InChI Key: RLTPTNNWOSVSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic organic compound with the molecular formula C23H23N3O3 and a molecular weight of 389.45 g/mol . This chemical features a pyridazinone core structure, a moiety known in medicinal chemistry for its diverse biological activities . The compound's structure incorporates a 2,4,5-trimethylphenyl substituent and is furnished with an N-(4-acetylphenyl)acetamide group, which may influence its physicochemical properties and interaction with biological targets . Pyridazinone derivatives, as a class, have been the subject of scientific investigation due to their wide spectrum of potential pharmacological activities, which may include antioxidant, antibacterial, and anticancer properties . The specific structural features of this molecule, particularly the trimethylphenyl and acetylphenyl groups, make it a valuable intermediate or candidate for hit-to-lead optimization in drug discovery programs . It is supplied with a minimum purity of 90% and is intended for use in biochemical research, high-throughput screening, and as a building block in synthetic chemistry . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-14-11-16(3)20(12-15(14)2)21-9-10-23(29)26(25-21)13-22(28)24-19-7-5-18(6-8-19)17(4)27/h5-12H,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTPTNNWOSVSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O3, with a molecular weight of approximately 389.455 g/mol. The compound features a unique structure that integrates multiple functional groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H23N3O3
Molecular Weight389.455 g/mol
PurityTypically 95%

The biological activity of this compound has been linked to its interactions with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are significant in Alzheimer's disease (AD) progression .
  • Antioxidant Activity : The compound's structure may confer antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity could be beneficial in preventing cellular damage associated with various diseases.

Experimental Studies

To elucidate the precise mechanisms of action for this compound:

  • In Vitro Studies : Future research should focus on in vitro assays to assess enzyme inhibition and antioxidant capacity.
  • Molecular Docking Studies : Computational studies can help predict binding affinities to target enzymes and elucidate interaction mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features Molecular Weight Notable Differences Potential Applications
Target Compound : N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide Dihydropyridazinone core, 4-acetylphenyl acetamide, 2,4,5-trimethylphenyl substituent Not explicitly given Reference compound for comparison. Kinase inhibition (hypothesized)
N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole-thioether linkage, pyridazinyloxy group, 2,6-dimethylphenyl acetamide 490.58 g/mol Triazole ring introduces additional hydrogen-bonding potential; sulfanyl group alters electronic properties. Antimicrobial or enzyme inhibition (speculative)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Tetrahydropyrimidinone core, diphenylhexane backbone, stereospecific hydroxy and acetamide groups Not provided Complex stereochemistry and hydroxy group may enhance solubility; reduced lipophilicity compared to target compound. Peptidomimetic or protease inhibition

Key Findings from Comparative Analysis

The triazole-thioether group in ’s analog may confer metabolic stability but reduce blood-brain barrier penetration due to increased polarity.

Binding Affinity: The dihydropyridazinone core in the target compound is structurally distinct from the tetrahydropyrimidinone in ’s compound. The latter’s hydrogen-bonding capacity (via hydroxy and amide groups) may improve target engagement in hydrophilic environments .

Synthetic Complexity :

  • The target compound lacks the stereochemical complexity of ’s analogs, simplifying synthesis and scalability. However, this may limit selectivity for chiral biological targets.

Functional Group Impact :

  • The 2,4,5-trimethylphenyl substituent in the target compound introduces steric bulk that could hinder binding to flat active sites (e.g., ATP pockets in kinases) compared to smaller substituents in other analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.